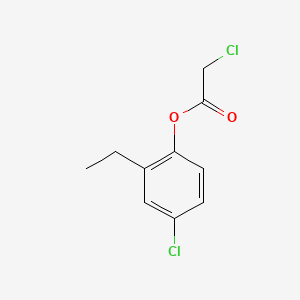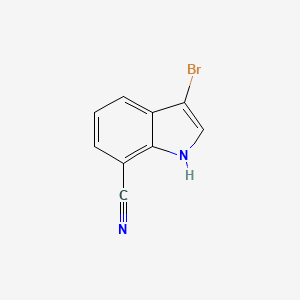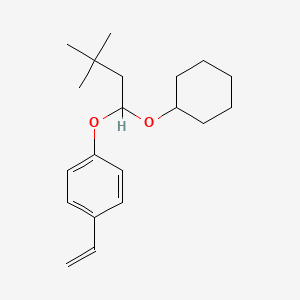
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C15H11FN2O It is a derivative of benzamide, characterized by the presence of a cyano group, a fluoro group, and a methylphenyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyano-2-fluorobenzoic acid and 4-methylphenylamine.
Activation: The carboxylic acid group of 4-cyano-2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reaction: The activated acid is then reacted with 4-methylphenylamine under mild conditions to form the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the fluoro group.
Reduction: Formation of 4-amino-2-fluoro-N-(4-methylphenyl)benzamide.
Oxidation: Formation of 4-cyano-2-fluoro-N-(4-carboxyphenyl)benzamide.
科学的研究の応用
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The cyano and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide can be compared with other similar compounds, such as:
4-cyano-2-fluoro-N-(2-methylphenyl)benzamide: Similar structure but with a different position of the methyl group.
4-cyano-2-fluoro-N-(4-ethylphenyl)benzamide: Similar structure but with an ethyl group instead of a methyl group.
4-cyano-2-fluoro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, binding affinity, and overall chemical behavior.
特性
CAS番号 |
586368-41-4 |
|---|---|
分子式 |
C15H11FN2O |
分子量 |
254.26 g/mol |
IUPAC名 |
4-cyano-2-fluoro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H11FN2O/c1-10-2-5-12(6-3-10)18-15(19)13-7-4-11(9-17)8-14(13)16/h2-8H,1H3,(H,18,19) |
InChIキー |
WYBVQDJPLLZWKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-](/img/structure/B13944191.png)

![2-[(Butylsulfonyl)amino]benzoic acid](/img/structure/B13944214.png)





![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)
